3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c1-24-14-4-2-12(3-5-14)8-21-17(23)22-7-6-15(11-22)25-16-19-9-13(18)10-20-16/h2-5,9-10,15H,6-8,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFKACBDYNKJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a chlorinating agent such as phosphorus oxychloride.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction, where the pyrrolidine intermediate reacts with 4-methoxybenzaldehyde in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits potential antimicrobial , anti-inflammatory , and anticancer properties:
Antimicrobial Activity
Studies have shown that derivatives with a chloropyrimidine structure demonstrate antimicrobial efficacy comparable to established antibiotics. For instance, compounds featuring similar motifs have been tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) that align with standard treatments like isoniazid and ciprofloxacin .
Anti-inflammatory Effects
The presence of the pyrrolidine ring is associated with anti-inflammatory activity. In vitro studies indicate that related compounds can inhibit pro-inflammatory cytokines, suggesting therapeutic potential in treating inflammatory diseases. For example, compounds in this class have demonstrated significant reductions in inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS) .
Anticancer Potential
Molecular docking studies suggest that this compound may interact with proteins involved in cancer cell proliferation. The structural features allow it to target key pathways associated with tumor growth, providing a basis for further investigation into its anticancer applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research highlights several modifications that can enhance efficacy:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution on pyrimidine | Enhances interaction with biological targets |
| Alteration of the benzamide group | Influences solubility and bioavailability |
| Variations in the pyrrolidine structure | Can enhance or diminish activity depending on steric factors |
Study 1: Antimicrobial Efficacy
In a comparative study, chloropyrimidine derivatives were synthesized and screened for their ability to inhibit bacterial strains. Results indicated that compounds with similar structures to 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide exhibited MICs comparable to standard antibiotics.
Study 2: Anti-inflammatory Effects
Another investigation focused on related benzamide derivatives' anti-inflammatory effects. These compounds significantly reduced levels of inflammatory markers in treated cell cultures, indicating potential applications for inflammatory disease treatment .
Mechanism of Action
The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
4-Methoxybenzyl-Containing Compounds ()
describes 4-Methoxybenzyl 2,3-bis((4-methoxybenzyl)oxy)benzoate (Compound 6), which shares the 4-methoxybenzyl motif. This group is frequently used to improve solubility or act as a protective group during synthesis.
Pyrrolidine Carboxamide Derivatives ()
A patented compound, (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, shares the pyrrolidine carboxamide core but differs in substituents:
- Morpholinopyridine moiety: A bulkier heterocycle compared to the target compound’s pyrimidinyloxy group, which may alter target selectivity.
This comparison highlights how substituent choice on the pyrrolidine ring can drastically influence physicochemical and biological properties .
Piperazine Carboxamide Analogues ()
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide replaces pyrrolidine with piperazine, a six-membered ring with greater conformational flexibility. Key differences include:
- Chlorine position : The 3-chloro substitution on pyridine vs. 5-chloro on pyrimidine in the target compound. Positional effects may impact steric interactions with biological targets.
- Trifluoromethyl group : Enhances lipophilicity and resistance to oxidative metabolism compared to the target’s methoxybenzyl group .
Key Observations :
- Lipophilicity : The 4-methoxybenzyl group in the target compound may confer moderate lipophilicity, balancing solubility and membrane penetration. In contrast, the trifluoroethyl group in ’s compound increases hydrophobicity.
- Synthetic Complexity: The target compound’s pyrimidinyloxy group likely requires regioselective coupling, akin to the challenges noted in synthesizing ’s bis-protected benzoates .
Biological Activity
3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring linked to a chloropyrimidine moiety and a methoxybenzyl group, contributing to its unique pharmacological properties. The molecular formula is with a molecular weight of approximately 350.77 g/mol .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in critical cellular pathways. The compound may inhibit certain kinases or modulate signaling pathways that are pivotal in cancer cell proliferation and survival .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance, it has shown significant cytotoxicity against A549 human lung adenocarcinoma cells. In vitro assays revealed that the compound reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 25 | Kinase inhibition |
| Control (Cisplatin) | A549 | 10 | DNA damage |
The above data indicates that while the compound exhibits promising activity, it is less potent than cisplatin, a standard chemotherapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. The results suggest that it possesses selective antimicrobial properties, making it a candidate for further development in treating resistant infections.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 15 |
| Escherichia coli | 30 |
These findings highlight the potential of this compound as a dual-action therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. For example, variations in the benzyl substituent or alterations to the pyrrolidine ring can significantly impact both anticancer and antimicrobial efficacy. Research indicates that compounds with electron-donating groups on the aromatic ring tend to exhibit enhanced biological activity due to improved binding affinity to target proteins .
Case Studies and Research Findings
- Study on Anticancer Properties : A recent study evaluated the effects of various pyrrolidine derivatives on A549 cells. It was found that derivatives similar to this compound exhibited varying degrees of cytotoxicity, with structural modifications leading to enhanced potency against cancer cells while minimizing toxicity towards normal cells .
- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of pyrimidine derivatives against resistant bacterial strains. The findings indicated that compounds with similar structural motifs displayed significant inhibitory effects against Staphylococcus aureus, suggesting potential clinical applications in treating infections caused by resistant bacteria .
Q & A
Q. What are the critical parameters for synthesizing 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide, and how do they influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitutions and carboxamide coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Maintaining 60–80°C during pyrimidinyloxy-pyrrolidine coupling prevents side reactions .
- Reagent stoichiometry : Excess 5-chloropyrimidin-2-ol (1.2–1.5 equivalents) ensures complete pyrrolidine functionalization .
- Catalysts : Lewis acids like ZnCl₂ may accelerate heterocyclic ether formation .
Q. Which analytical techniques are essential for characterizing this compound, and what structural features do they confirm?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
- ¹³C NMR : Identifies carbonyl carbons (amide C=O at ~170 ppm) and aromatic carbons .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₈ClN₅O₃) with <2 ppm error .
- HPLC-PDA : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based substrates (e.g., ATPase or kinase assays) at 10–100 µM compound concentrations .
- Receptor binding studies : Radiolabeled ligands (e.g., [³H]-GTPγS for GPCRs) with competitive binding protocols .
- Cytotoxicity screening : MTT assays on cancer cell lines (IC₅₀ determination) with 48–72 hr exposure .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?
Methodological Answer:
- Flow chemistry : Continuous synthesis reduces intermediate isolation steps and improves reproducibility .
- Chiral resolution : Use (S)- or (R)-pyrrolidine precursors with chiral HPLC or enzymatic resolution (e.g., lipase-catalyzed acylations) .
- Green chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability .
Q. How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Dose-response reevaluation : Test activity across a broader concentration range (0.1–100 µM) to identify non-linear effects .
- Off-target profiling : Use proteome-wide affinity pulldown assays or thermal shift profiling to identify secondary targets .
- Buffer condition optimization : Assess activity in varying pH (6.5–7.5) and ionic strength to mimic physiological environments .
Q. What computational strategies can predict the compound’s target interactions and binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., kinase domains) and AMBER force fields .
- Molecular dynamics (MD) simulations : Run 100 ns simulations in explicit solvent to assess binding stability (RMSD <2 Å) .
- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using Hammett σ constants .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Methodological Answer:
- Core modifications : Replace pyrrolidine with piperidine to assess ring size impact on target affinity .
- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., nitro) on the pyrimidine ring to enhance electrophilicity .
- Prodrug strategies : Introduce esterase-labile groups (e.g., acetyl) on the methoxybenzyl moiety to improve bioavailability .
Data Contradiction Analysis Example
Issue : Discrepancies in reported IC₅₀ values for kinase inhibition.
Resolution Workflow :
Replicate assays using identical enzyme batches and ATP concentrations (1 mM).
Validate compound stability under assay conditions via LC-MS to rule out degradation .
Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence for activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
